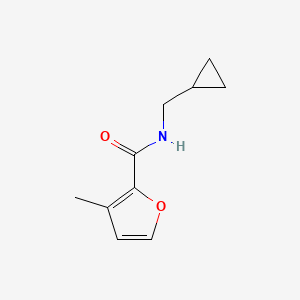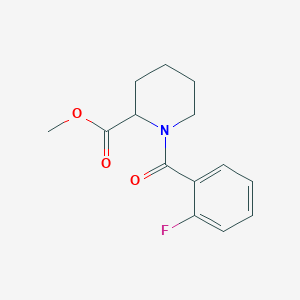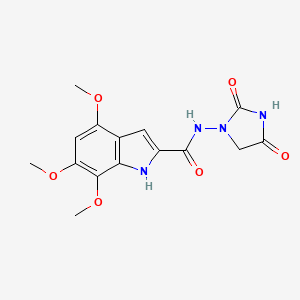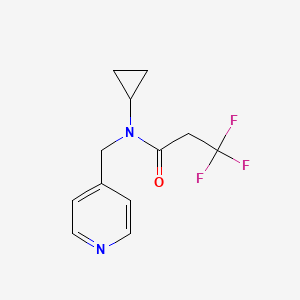
N-(cyclopropylmethyl)-3-methylfuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclopropylmethyl)-3-methylfuran-2-carboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been shown to have potential as an anti-cancer agent, particularly in the treatment of solid tumors.
Mécanisme D'action
N-(cyclopropylmethyl)-3-methylfuran-2-carboxamide acts as a selective inhibitor of RNA polymerase I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This leads to the disruption of ribosome biogenesis and subsequent cell death.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-3-methylfuran-2-carboxamide has been shown to have a number of biochemical and physiological effects on cancer cells. It inhibits ribosome biogenesis, leading to decreased protein synthesis and increased apoptosis. It also induces DNA damage, leading to cell cycle arrest and senescence.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(cyclopropylmethyl)-3-methylfuran-2-carboxamide is its selectivity for cancer cells, which makes it a promising anti-cancer agent. However, its mechanism of action is complex and not fully understood, which may make it difficult to optimize its use. Additionally, its synthesis is complex and time-consuming, which may limit its availability for lab experiments.
Orientations Futures
There are several potential future directions for research on N-(cyclopropylmethyl)-3-methylfuran-2-carboxamide. One area of interest is the development of more efficient synthesis methods to increase its availability for lab experiments. Another area of research is the optimization of its use as an anti-cancer agent, including the identification of biomarkers that may predict response to treatment. Finally, there is interest in exploring its potential as a treatment for other diseases, such as viral infections.
Méthodes De Synthèse
The synthesis of N-(cyclopropylmethyl)-3-methylfuran-2-carboxamide involves a multi-step process, beginning with the reaction of 3-methylfuran-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with cyclopropylmethylamine to produce the amide. The final step involves reduction of the amide with lithium aluminum hydride to yield N-(cyclopropylmethyl)-3-methylfuran-2-carboxamide.
Applications De Recherche Scientifique
N-(cyclopropylmethyl)-3-methylfuran-2-carboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to selectively target cancer cells by inhibiting RNA polymerase I transcription, which is upregulated in many types of cancer. This leads to the disruption of ribosome biogenesis and subsequent cell death.
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-3-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-4-5-13-9(7)10(12)11-6-8-2-3-8/h4-5,8H,2-3,6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJZIARJMXYONT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-Ethyl-2,5-dimethylpyrrol-3-yl)-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazole](/img/structure/B7526111.png)

![2-Tert-butyl-5-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7526123.png)
![Methyl 2-{ethyl[(furan-2-yl)methyl]amino}acetate](/img/structure/B7526138.png)




![N-[(3-cyanophenyl)methyl]-N-methylcyclohex-3-ene-1-carboxamide](/img/structure/B7526164.png)
![N-[(3-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7526180.png)
![N-[(3-cyanophenyl)methyl]-N,2-dimethylbenzamide](/img/structure/B7526184.png)
![5-[1-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7526187.png)

![Cyclopropyl-[3-(2-methylpiperidine-1-carbonyl)piperidin-1-yl]methanone](/img/structure/B7526198.png)